

# Berzosertib preclinical models antitumor activity

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## Compound Focus: Berzosertib

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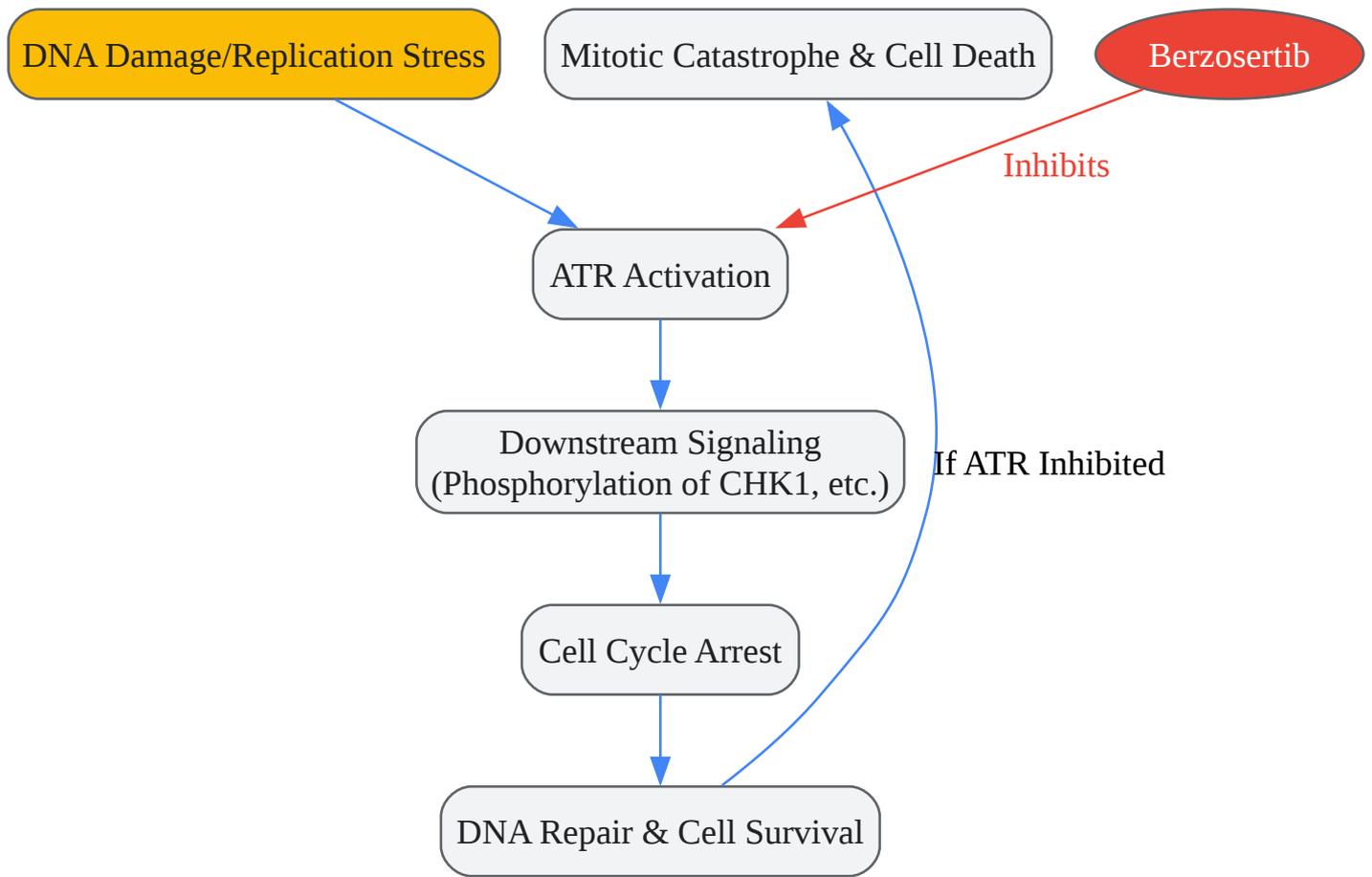
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## Mechanism of Action and Rationale

**Berzosertib** (also known as VX-970, VE-822, M6620) exerts its effects by selectively inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR) [1]. The rational basis for its use, especially in combination with DNA-damaging therapies, stems from the concept of **synthetic lethality** [2] [3].

- **Target:** ATR (Serine-protein kinase ATR) with an inhibitory concentration (IC50) of 19 nM. It also inhibits ATM with a Ki of 34 nM [4] [1].
- **Primary Mechanism:** Cancer cells often have underlying deficiencies in other DDR pathways (e.g., p53 mutations or ATM loss). This creates a reliance on the ATR-Chk1 pathway for DNA repair and survival, particularly during replication stress. **Berzosertib** disrupts this critical backup system [2] [3] [1].
- **Synergy with DNA-Damaging Agents:** Chemotherapies (e.g., cisplatin, gemcitabine, topoisomerase inhibitors) and radiation cause DNA lesions that activate ATR. By inhibiting ATR, **berzosertib** prevents cell cycle arrest and DNA repair, leading to the accumulation of DNA damage, replication fork collapse, and mitotic catastrophe [3] [1].

The diagram below illustrates how **Berzosertib** disrupts the DNA damage response pathway.



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**Berzosertib** inhibits ATR, preventing DNA repair and causing cell death.

## Quantitative Preclinical Efficacy Data

The following tables summarize key quantitative findings on **berzosertib**'s antitumor activity from preclinical studies.

**Table 1: In Vitro Cytotoxic Activity of Berzosertib**

| Cell Line | Cancer Type                 | Treatment               | Key Metric | Result  | Citation |
|-----------|-----------------------------|-------------------------|------------|---------|----------|
| Cal-27    | Head and Neck Squamous Cell | Berzosertib Monotherapy | IC50 (72h) | 0.25 µM | [3]      |

| Cell Line | Cancer Type                                   | Treatment                              | Key Metric                    | Result                     | Citation |
|-----------|---|--|-------------------------------|----------------------------|----------|
|           | Carcinoma (HNSCC)                             |  |                               |                            |          |
| FaDu      | Head and Neck Squamous Cell Carcinoma (HNSCC) | Berzosertib Monotherapy                | IC50 (72h)                    | 0.29 μM                    | [3]      |
| MNNG/HOS  | Osteosarcoma                                  | Berzosertib Monotherapy                | Cell Viability                | Dose-dependent decrease    | [4]      |
| 143B      | Osteosarcoma                                  | Berzosertib Monotherapy                | Cell Viability                | Dose-dependent decrease    | [4]      |
| PSN-1     | Pancreatic Cancer                             | Berzosertib + Gemcitabine + XRT (6 Gy) | Apoptosis (Annexin V-FITC/PI) | Increased apoptosis at 48h | [4]      |

**Table 2: In Vivo Efficacy and Combination Studies**

| **Model Type** | **Cancer Type** | **Treatment Regimen** | **Key Finding** | **Citation** | | :--- | :--- | :--- | :--- | :--- | | Patient-derived xenograft | Non-Small Cell Lung Cancer (NSCLC) | **Berzosertib** + Cisplatin | Enhanced tumor growth inhibition vs cisplatin alone; activity in cisplatin-refractory tumors [2] | | PSN-1 Xenograft | Pancreatic Cancer | **Berzosertib** (60 mg/kg, 6 days) + XRT (6 Gy) | More than doubled tumor growth delay (TV600) vs radiation alone [4] | | Orthotopic Mouse Model | Acute Myeloid Leukemia (AML) | **Berzosertib** + Gemcitabine | Acute sensitization & increased survival [5] | | Pancreatic Cancer Xenograft | Pancreatic Cancer | **Berzosertib** + Gemcitabine + Radiation | Marked prolongation of growth delay without increased normal tissue toxicity [5] |

**Table 3: Synergistic Combinations with Other Therapies**

| **Combination Partner** | **Cancer Model (In Vitro/In Vivo)** | **Observed Effect** | **Citation** | | :--- | :--- | :--- | :- -- | | **Cisplatin** | HNSCC (FaDu, Cal-27), NSCLC xenografts | Synergistic decrease in cell viability; enhanced tumor growth inhibition [2] [3] | | **Gemcitabine** | Pancreatic cancer, AML model | Acute sensitization; prolonged growth delay; increased survival [2] [5] | | **Radiation (XRT)** | HNSCC (FaDu, Cal-27), Pancreatic

cancer | Synergistic increase in radiosensitivity; decreased colony formation [3] [4] | | **Topotecan** | Various cancer cell lines & organoids | Significant synergy in cytotoxicity [6] |

## Detailed Experimental Protocols

To facilitate the reproduction and critical evaluation of these preclinical findings, here are the detailed methodologies for key experiments cited in the results.

### Cell Viability Assay (Resazurin Assay)

This protocol is based on experiments in HNSCC cell lines [3].

- **Cell Lines:** FaDu and Cal-27.
- **Seeding:** 5,000 cells per well in a 96-well plate.
- **Incubation:** After 24 hours, treat cells with **Berzosertib** alone (0.031-1  $\mu$ M) or in combination with other agents (e.g., cisplatin, irradiation).
- **Control:** 0.1% DMSO.
- **Incubation Period:** 72 hours.
- **Detection:** Remove medium and incubate with culture medium containing 56  $\mu$ M resazurin for 2-3 hours.
- **Measurement:** Measure absorbance at 570 nm using a microplate reader (e.g., TECAN SPARK 10M).
- **Analysis:** Calculate IC50 values using a nonlinear regression model with a variable slope.

### Clonogenic Survival Assay

This protocol was used to measure the long-term cytotoxic effects of **Berzosertib** combined with radiation [3].

- **Cell Seeding:**
  - Cal-27: 250, 250, 500, and 1000 cells per well for 0, 2, 4, and 6 Gy, respectively.
  - FaDu: 300, 300, 600, 1200 cells per well for 0, 2, 4, and 6 Gy, respectively.
- **Treatment:** After 24 hours of incubation, treat cells with **Berzosertib** (0.016–0.125  $\mu$ M) and radiation (0–6 Gy).
- **Drug Exposure:** After 72 hours, replace the **Berzosertib**-containing medium with normal medium.
- **Colony Formation:** Incubate for an additional ten days.

- **Staining and Counting:** Scan and evaluate colonies. A colony is defined as containing more than 50 cells. Use image analysis software (e.g., ImageJ) with a "analyze particles" function for counting.

## Apoptosis Assay (Caspase 3/7 Activation)

This protocol measures the induction of apoptosis following treatment [3].

- **Format:** 96-well plate with 5,000 cells per well.
- **Treatment:** After 24 hours of seeding, treat cells with:
  - **Berzosertib** alone (Cal-27: 0.25  $\mu$ M; FaDu: 0.5  $\mu$ M).
  - Combination with cisplatin (Cal-27: 2.5  $\mu$ M; FaDu: 5  $\mu$ M).
  - Combination with radiation (4 Gy).
- **Incubation:** 48 hours.
- **Detection:** Use the Caspase-Glo 3/7 Assay according to the manufacturer's protocol. Incubate the plate with the reagent for 30 minutes at room temperature.
- **Measurement:** Record luminescence using a microplate reader.
- **Analysis:** Normalize luminescence levels to the DMSO control group.

## Key Experimental Considerations

- **Timing of Administration:** Preclinical data strongly suggests that the efficacy of **Berzosertib** is **scheduling-dependent**. Administering **Berzosertib** approximately 12-24 hours after DNA-damaging chemotherapy (e.g., gemcitabine, cisplatin) was found to be optimal, coinciding with peak ATR activation [2] [5].
- **Pharmacodynamic Biomarkers:** To confirm target engagement in experiments, monitor the phosphorylation status of key ATR substrates, such as:
  - **pChk1 (Ser345):** A direct downstream target of ATR; its reduction indicates effective ATR inhibition [4] [5].
  - **$\gamma$ H2AX:** A marker for DNA double-strand breaks; an increase signifies accumulated DNA damage [7].

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**Address:** Ontario, CA 91761, United States

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